Clobetasol
Clobetasol
Clobetasol is a 3-oxo-Delta(1),Delta(4)-steroid that is 16beta-methylpregna-1,4-diene-3,20-dione bearing hydroxy groups at the 11beta and 17alpha positions, fluorine at position 9, and a chlorine substituent at position 21. It is used as its 17alpha-propionate ester to treat various skin disorders, including exzema and psoriasis. It has a role as an anti-inflammatory drug and a SMO receptor agonist. It is an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 20-oxo steroid, a glucocorticoid, a fluorinated steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a chlorinated steroid and a tertiary alpha-hydroxy ketone.
Clobetasol is under investigation for the treatment of Scleroderma. Clobetasol has been investigated for the prevention of Psoriasis and Cutaneous Atrophy Due to Corticosteroids.
Clobetasol is a Corticosteroid. The mechanism of action of clobetasol is as a Corticosteroid Hormone Receptor Agonist.
Clobetasol is a topical synthetic corticosteroid with anti-inflammatory, anti-pruritic, and vasoconstrictive properties. Upon topical administration, clobetasol binds to cytoplasmic glucocorticoid receptors (GRs) and activates GR-mediated gene expression. This results in synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators. Specifically, clobetasol induces phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from membrane phospholipids by phospholipase A2. This inhibits skin inflammation, and reduces swelling, redness, itching and rashes.
A derivative of PREDNISOLONE with high glucocorticoid activity and low mineralocorticoid activity. Absorbed through the skin faster than FLUOCINONIDE, it is used topically in treatment of PSORIASIS but may cause marked adrenocortical suppression.
See also: Clobetasol Propionate (active moiety of).
Clobetasol is under investigation for the treatment of Scleroderma. Clobetasol has been investigated for the prevention of Psoriasis and Cutaneous Atrophy Due to Corticosteroids.
Clobetasol is a Corticosteroid. The mechanism of action of clobetasol is as a Corticosteroid Hormone Receptor Agonist.
Clobetasol is a topical synthetic corticosteroid with anti-inflammatory, anti-pruritic, and vasoconstrictive properties. Upon topical administration, clobetasol binds to cytoplasmic glucocorticoid receptors (GRs) and activates GR-mediated gene expression. This results in synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators. Specifically, clobetasol induces phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from membrane phospholipids by phospholipase A2. This inhibits skin inflammation, and reduces swelling, redness, itching and rashes.
A derivative of PREDNISOLONE with high glucocorticoid activity and low mineralocorticoid activity. Absorbed through the skin faster than FLUOCINONIDE, it is used topically in treatment of PSORIASIS but may cause marked adrenocortical suppression.
See also: Clobetasol Propionate (active moiety of).
Brand Name:
Vulcanchem
CAS No.:
25122-41-2
VCID:
VC20801113
InChI:
InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
SMILES:
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C
Molecular Formula:
C22H28ClFO4
Molecular Weight:
410.9 g/mol
Clobetasol
CAS No.: 25122-41-2
Cat. No.: VC20801113
Molecular Formula: C22H28ClFO4
Molecular Weight: 410.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Clobetasol is a 3-oxo-Delta(1),Delta(4)-steroid that is 16beta-methylpregna-1,4-diene-3,20-dione bearing hydroxy groups at the 11beta and 17alpha positions, fluorine at position 9, and a chlorine substituent at position 21. It is used as its 17alpha-propionate ester to treat various skin disorders, including exzema and psoriasis. It has a role as an anti-inflammatory drug and a SMO receptor agonist. It is an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 20-oxo steroid, a glucocorticoid, a fluorinated steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a chlorinated steroid and a tertiary alpha-hydroxy ketone. Clobetasol is under investigation for the treatment of Scleroderma. Clobetasol has been investigated for the prevention of Psoriasis and Cutaneous Atrophy Due to Corticosteroids. Clobetasol is a Corticosteroid. The mechanism of action of clobetasol is as a Corticosteroid Hormone Receptor Agonist. Clobetasol is a topical synthetic corticosteroid with anti-inflammatory, anti-pruritic, and vasoconstrictive properties. Upon topical administration, clobetasol binds to cytoplasmic glucocorticoid receptors (GRs) and activates GR-mediated gene expression. This results in synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators. Specifically, clobetasol induces phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from membrane phospholipids by phospholipase A2. This inhibits skin inflammation, and reduces swelling, redness, itching and rashes. A derivative of PREDNISOLONE with high glucocorticoid activity and low mineralocorticoid activity. Absorbed through the skin faster than FLUOCINONIDE, it is used topically in treatment of PSORIASIS but may cause marked adrenocortical suppression. See also: Clobetasol Propionate (active moiety of). |
|---|---|
| CAS No. | 25122-41-2 |
| Molecular Formula | C22H28ClFO4 |
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 |
| Standard InChI Key | FCSHDIVRCWTZOX-DVTGEIKXSA-N |
| Isomeric SMILES | C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C |
| SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C |
| Melting Point | 195.5 - 197 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator